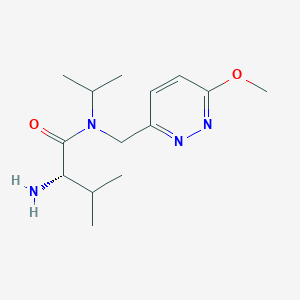![molecular formula C12H23N3O B3235481 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone CAS No. 1354016-68-4](/img/structure/B3235481.png)
1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Overview
Description
1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known as ACP-105, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. ACP-105 belongs to a class of compounds known as selective androgen receptor modulators (SARMs), which are designed to selectively bind to androgen receptors in the body, leading to a range of physiological effects.
Mechanism of Action
The mechanism of action of 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves selective binding to androgen receptors in the body, leading to a range of physiological effects. 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been shown to have a high degree of selectivity for androgen receptors, which allows for the targeted modulation of androgen signaling pathways. This targeted modulation has been shown to have a range of potential therapeutic benefits, including increased muscle mass and bone density, improved cognitive function, and decreased risk of certain diseases.
Biochemical and Physiological Effects:
1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been shown to have a range of biochemical and physiological effects in the body, including increased muscle mass and bone density, improved cognitive function, and decreased risk of certain diseases. Additionally, 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been shown to have a range of potential side effects, including changes in liver function, lipid metabolism, and cardiovascular function. Further research is needed to fully understand the potential benefits and risks associated with the use of 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone.
Advantages and Limitations for Lab Experiments
1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has a range of potential advantages and limitations for use in lab experiments. One advantage is its high degree of selectivity for androgen receptors, which allows for targeted modulation of androgen signaling pathways. Additionally, 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been shown to have a range of potential therapeutic benefits, making it a promising candidate for the development of new drugs. However, 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a highly specialized compound that requires significant expertise and experience in organic chemistry, which may limit its use in certain lab settings.
Future Directions
There are many potential future directions for research into 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone and other SARMs. One area of research is the development of new drugs for the treatment of various medical conditions, such as muscle wasting, osteoporosis, and hypogonadism. Additionally, further research is needed to fully understand the potential benefits and risks associated with the use of 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, including its potential side effects and long-term effects on health. Finally, research is needed to better understand the mechanisms of action of 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone and other SARMs, which may lead to the development of new and more effective drugs.
Scientific Research Applications
1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been extensively studied for its potential applications in a range of scientific research areas, including pharmacology, endocrinology, and neuroscience. In particular, 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been shown to have a range of potential applications in the treatment of various medical conditions, including muscle wasting, osteoporosis, and hypogonadism. Additionally, 1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has been studied for its potential use in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
1-[(2S)-2-[[2-aminoethyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-10(16)15-7-2-3-12(15)9-14(8-6-13)11-4-5-11/h11-12H,2-9,13H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYAWTXSYBGIJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CN(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139136 | |
| Record name | Ethanone, 1-[(2S)-2-[[(2-aminoethyl)cyclopropylamino]methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone | |
CAS RN |
1354016-68-4 | |
| Record name | Ethanone, 1-[(2S)-2-[[(2-aminoethyl)cyclopropylamino]methyl]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354016-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[(2S)-2-[[(2-aminoethyl)cyclopropylamino]methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B3235412.png)


![(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235436.png)
![(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3235446.png)
![(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B3235451.png)




![[((S)-1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B3235494.png)
![N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B3235507.png)